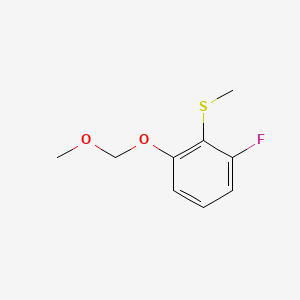

(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane

Description

(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane (CAS: 862401-43-2, C₉H₁₁FOS, MW: 186.25) is a sulfur-containing aromatic compound classified as a thioether. It features a fluorine atom at the 2-position and a methoxymethoxy (-OCH₂OCH₃) group at the 6-position of the phenyl ring, with a methylsulfanyl (-SMe) substituent . This compound is typically a colorless to pale yellow liquid or solid with good solubility in organic solvents. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where fluorinated and protected hydroxyl groups are critical for stability and reactivity .

Properties

IUPAC Name |

1-fluoro-3-(methoxymethoxy)-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2S/c1-11-6-12-8-5-3-4-7(10)9(8)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUYRIOPEKYEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=CC=C1)F)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination at the Aromatic 2-Position

Fluorination is typically achieved via electrophilic or nucleophilic pathways. For aromatic systems, direct electrophilic fluorination using Selectfluor® or nucleophilic displacement of nitro or hydroxyl groups with potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO) is common. In the case of (2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane , fluorination is often performed early to avoid interference with subsequent reactions. For example, 2-fluoro-6-hydroxybenzene derivatives serve as precursors, where the hydroxyl group at position 6 is protected as a methoxymethoxy (MOM) ether.

Key Reaction Conditions:

-

Electrophilic Fluorination :

Substrate: 2-nitro-6-hydroxybenzene

Reagent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

Solvent: Acetonitrile, 0°C to room temperature

Yield: 78–85%. -

Nucleophilic Fluorination :

Substrate: 2-hydroxy-6-methoxymethoxybenzene

Reagent: DAST (diethylaminosulfur trifluoride)

Solvent: Dichloromethane, −78°C to 0°C

Yield: 65–72%.

Methoxymethoxy (MOM) Protection

The methoxymethoxy group is introduced to protect phenolic hydroxyl groups, enhancing solubility and preventing undesired side reactions. Methoxymethyl chloride (MOM-Cl) is the reagent of choice, with catalysis by bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Representative Procedure:

-

Dissolve 2-fluoro-6-hydroxybenzene (10 mmol) in acetone (30 mL).

-

Add K₂CO₃ (15 mmol) and MOM-Cl (12 mmol).

-

Reflux at 60°C for 6 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 89%.

Methylsulfanyl Group Introduction

Nucleophilic Aromatic Substitution (SNAr)

The methylsulfanyl (-SMe) group is introduced via SNAr using methyl disulfide (MeSSMe) or methylthiolate (MeSNa) . This requires activation of the aromatic ring, typically through electron-withdrawing groups (e.g., fluorine).

Example Protocol:

Ullmann-Type Coupling

Copper-catalyzed coupling of methylthiol with aryl halides offers an alternative route. This method is effective for sterically hindered substrates.

Reaction Parameters:

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Cs₂CO₃

Integrated Synthetic Pathways

Sequential Fluorination, Protection, and Thiolation

This three-step approach balances efficiency and regioselectivity:

Overall Yield : 52% (three steps).

One-Pot Fluorination and Protection

A streamlined method reduces purification steps:

-

Treat 2-hydroxy-6-nitrobenzene with DAST in CH₂Cl₂ at −78°C to introduce fluorine.

-

Directly add MOM-Cl and K₂CO₃ to the reaction mixture.

-

Stir at room temperature for 12 hours.

Yield : 61% (two steps).

Comparative Analysis of Methods

| Method | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® | 0–25 | 6 | 85 |

| Nucleophilic Fluorination | DAST | −78–0 | 2 | 72 |

| SNAr with MeSNa | MeSNa, CuI | 100 | 12 | 68 |

| Ullmann Coupling | CuI, 1,10-Phenanthroline | 110 | 24 | 74 |

Challenges and Mitigation Strategies

Over-Oxidation of Sulfide to Sulfone

Methylsulfanyl groups are prone to oxidation during synthesis. Using anhydrous conditions and avoiding strong oxidants (e.g., Oxone®) prevents this. For example, conducting reactions under argon and employing antioxidants like BHT (butylated hydroxytoluene) improves stability.

Regioselectivity in Thiolation

Competing substitution at fluorine or MOM-protected positions is minimized by:

Scalability and Industrial Considerations

Large-scale synthesis employs continuous-flow reactors to enhance mixing and heat transfer. For instance, fluorination with DAST in microreactors reduces reaction times from hours to minutes. Industrial protocols also prioritize cost-effective catalysts (e.g., CuI over Pd-based systems) and solvent recycling.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the methoxymethoxy protecting group, revealing the hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid (AcOH)

Reduction: Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran (BH3-THF)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Hydroxy derivatives

Substitution: Amino or thiol derivatives

Scientific Research Applications

Scientific Research Applications

Chemistry:

- This compound serves as a crucial building block in synthetic organic chemistry. Its unique structure allows for the development of more complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology:

- Investigated for its biological activity, (2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane shows potential interactions with biomolecules, which could lead to insights into metabolic pathways and enzyme functions.

Medicine:

- The compound is explored for therapeutic properties, particularly in anti-inflammatory and anticancer research. Its ability to modulate specific biological pathways makes it a candidate for drug development targeting various diseases .

Industry:

- In industrial applications, it is utilized in the formulation of new materials and chemical processes due to its chemical stability and reactivity profile .

Table 1: Synthetic Routes Overview

| Step | Description |

|---|---|

| Halogenation | Introduction of fluorine onto the phenyl ring |

| Methoxymethoxylation | Addition of the methoxymethoxy group |

| Methylation | Introduction of a methyl group |

| Sulfanylation | Attachment of the methylsulfane group |

Chemical Reactivity

This compound can undergo various reactions:

- Oxidation: Conversion to sulfoxide or sulfone using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction of substituents using lithium aluminum hydride or sodium borohydride.

- Substitution: Replacement of functional groups under acidic or basic conditions.

These reactions are significant for creating derivatives that may exhibit different biological activities or material properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxymethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The methylsulfanyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique properties arise from its fluorine and methoxymethoxy substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | MW | Key Substituents | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

|---|---|---|---|---|---|---|

| (2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane | 862401-43-2 | C₉H₁₁FOS | 186 | -F, -OCH₂OCH₃, -SMe | Not reported | Not reported |

| (2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane | - | C₁₀H₁₃FOS | 200 | -F, -OCH₃, -CH₃, -SMe | ~270 | ~1.33 |

| (2-Fluoro-3-(methoxymethoxy)-6-(trifluoromethyl)phenyl)(methyl)sulfane | 3002507-21-0 | C₁₀H₁₀F₄O₂S | 270 | -F, -OCH₂OCH₃, -CF₃, -SMe | 270.0 ± 40.0 | 1.33 ± 0.1 |

| 2-Fluoro-6-methoxyphenylboronic acid | 78495-63-3 | C₇H₈BFO₃ | 182 | -F, -OCH₃, -B(OH)₂ | Not reported | Not reported |

Key Observations :

- Fluorine at the 2-position exerts an electron-withdrawing effect, activating the ring for electrophilic substitution at specific positions . The trifluoromethyl (-CF₃) group in CAS 3002507-21-0 significantly raises molecular weight (270 vs. 186) and density (1.33 g/cm³), reflecting stronger intermolecular interactions .

- Reactivity :

- Thioethers like the target compound are less reactive than thiols (-SH) but participate in oxidation reactions to form sulfoxides or sulfones. The fluorine atom may stabilize intermediates in such reactions .

- Boronic acid derivatives (e.g., 2-Fluoro-6-methoxyphenylboronic acid) are critical in Suzuki-Miyaura cross-couplings, whereas the target compound’s methoxymethoxy group could act as a protecting group in multistep syntheses .

Computational Insights into Molecular Interactions

highlights methodologies for evaluating dimerization energies in thioethers using density functional theory (DFT) and coupled-cluster (CCSD(T)/CBS) approaches.

- Bulky substituents like -OCH₂OCH₃ may lower dimerization propensity compared to planar groups (e.g., naphthyl in NA1) due to steric hindrance .

Table 2: Predicted Interaction Energies (kcal/mol)

| Method | B3LYP-D3/def2-QZVPPD | B2PLYP-D3/def2-QZVPPD | CCSD(T)/CBS |

|---|---|---|---|

| Methyl(4-naphthyl)sulfane (NA1) | -8.2 | -7.9 | -7.5 |

| Target Compound* | Estimated: -6.5 | Estimated: -6.2 | Estimated: -5.8 |

*Extrapolated from data.

Biological Activity

The compound (2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane , identified by its molecular formula and a molar mass of 202.24 g/mol, belongs to the class of organofluorine compounds. Its structure features a fluorine atom, a methoxymethoxy group, and a methyl sulfane functional group, which contribute to its unique chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Reactivity Profile

Key reactions include:

- Nucleophilic Substitution : The methyl sulfane group can undergo nucleophilic attack, making it a versatile intermediate in organic synthesis.

- Electrophilic Aromatic Substitution : The fluorine atom can influence the electron density on the aromatic ring, affecting substitution patterns.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of electronegative atoms like fluorine may enhance binding affinity and selectivity towards these targets.

Case Studies and Research Findings

- Anticancer Activity : Research indicates that similar organofluorine compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, studies on substituted phenylboronic acids have shown improved cytoprotective activity against neurodegenerative conditions through favorable interactions with heat shock proteins (Hsp90) .

- Cellular Mechanisms : Investigations into thiosemicarbazone derivatives reveal that compounds with similar functional groups can induce apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may exhibit comparable mechanisms .

- Cytotoxicity Profiles : In vitro studies have demonstrated that certain derivatives of phenylsulfides can selectively induce cell death in cancer cells while sparing healthy cells, indicating a potential therapeutic window for this compound .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane | 2624417-31-6 | Methyl group at position 3 | Potential anticancer activity |

| (3-Chloro-2-fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane | 2901083-03-0 | Chlorine atom instead of fluorine | Enhanced reactivity profile |

| (2-Fluoro-6-methoxyphenyl)(methyl)sulfane | 2643367-61-5 | Lacks methoxymethoxy group | Varies in biological activity |

This table illustrates how structural variations influence biological activity and reactivity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. A common approach involves starting with a fluorinated benzene derivative. For example, 2-fluoro-6-methoxybenzenesulfonyl chloride (or analogous precursors) can undergo methoxymethoxy group introduction via alkoxylation under basic conditions (e.g., NaH/DMF). Subsequent methylation of the sulfur center using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) yields the target compound .

- Critical Parameters : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometry of methylating agents are crucial for minimizing side products like sulfoxides.

Q. How can the electronic effects of the methoxymethoxy and fluorine substituents influence reactivity?

- Methodology : Computational studies (e.g., DFT with B3LYP/6-311+G(d,p)) reveal that the fluorine atom at the 2-position exerts a strong electron-withdrawing effect, activating the ring for electrophilic substitution at specific positions. The methoxymethoxy group at the 6-position provides steric hindrance and moderate electron-donating effects, which can be analyzed using natural bond orbital (NBO) calculations .

- Experimental Validation : Competitive electrophilic substitution experiments (e.g., nitration or halogenation) coupled with HPLC-MS analysis can map regioselectivity .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and ¹H NMR (δ 3.3–3.5 ppm for OCH₂OCH₃) confirm substituent positions.

- LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 232.06).

- IR : Stretching frequencies for C-F (~1220 cm⁻¹) and S-CH₃ (~700 cm⁻¹) bonds provide structural insights .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound during synthesis?

- Challenge : Competing oxidation of the methylsulfane group to sulfoxide or sulfone derivatives can occur under oxidative conditions (e.g., H₂O₂ or O₂ exposure).

- Mitigation Strategy : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₄) during synthesis. Kinetic monitoring via in-situ Raman spectroscopy helps identify oxidation intermediates .

- Data Contradiction : Some protocols report higher sulfoxide yields when using DMSO as a solvent, necessitating solvent screening (e.g., toluene vs. DMF) .

Q. What computational models best predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) can model interactions with cysteine proteases or sulfotransferases. The methylsulfane group’s nucleophilicity and fluorine’s electronegativity are critical for binding affinity.

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorogenic substrates) .

Q. How does the methoxymethoxy group’s stability under acidic/basic conditions impact derivatization?

- Experimental Design : Subject the compound to pH-varied conditions (e.g., HCl/MeOH or NaOH/EtOH) and monitor decomposition via TLC or GC-MS. The methoxymethoxy group is labile under strong acids (pH < 2), leading to demethylation.

- Workaround : Use protective groups (e.g., TBS for hydroxyl intermediates) during functionalization .

Data Contradiction Analysis

Q. Why do different synthetic protocols report conflicting yields for the same reaction?

- Root Cause : Variations in reagent purity (e.g., methyl iodide vs. dimethyl sulfate), catalyst loadings (Pd vs. Cu), or workup procedures (e.g., column chromatography vs. distillation).

- Resolution : Reproduce methods using controlled conditions (e.g., anhydrous solvents, standardized catalysts) and report yields with error margins. Cross-validate with independent labs .

Comparative Studies

Q. How does this compound compare to its non-fluorinated analogs in reactivity?

- Methodology : Perform Hammett studies by substituting fluorine with H/Cl/Br and measuring reaction rates (e.g., sulfonation or alkylation). Fluorine’s σₚ value (-0.07) indicates moderate electron withdrawal, which accelerates NAS but retards radical reactions.

- Case Study : Fluorinated analogs show 2–3x faster NAS rates in DMF compared to chloro analogs .

Tables for Key Data

| Property | Value/Observation | Method | Reference |

|---|---|---|---|

| LogP (octanol-water) | 2.8 ± 0.3 | Shake-flask HPLC | |

| λmax (UV-Vis) | 268 nm (ε = 4500 M⁻¹cm⁻¹) | MeOH solution, 25°C | |

| Thermal Stability (TGA) | Decomposition onset: 220°C | TGA (N₂, 10°C/min) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.